przewalskin

描述

Przewalskin is a natural compound derived from the plant Prunus mume, which is native to China. It is an alkaloid, a type of natural compound found in plants, that has a wide range of biological activities, including anti-inflammatory, antioxidant, and immune-modulating effects. This compound has been used in traditional Chinese medicine for centuries, and research has shown that it may be beneficial for treating a variety of conditions, including cardiovascular disease, diabetes, and cancer.

科学研究应用

新化合物及其性质

Przewalskin B 和 A 是在中国药用植物中发现的新型二萜类化合物水杨酸。this compound B 具有独特的骨架,并表现出适度的抗 HIV-1 活性 (Xu et al., 2006)。同样,this compound A,另一种新型 C23 萜类化合物,也显示出适度的抗 HIV-1 活性 (Xu et al., 2006).

合成方法

受生物遗传假说的启发,通过一个过程实现了 this compound A 和 Isorosmanol 的仿生合成,突出了这些化合物的化学复杂性和潜在的药物应用 (Li et al., 2018).

新二萜类化合物的发现

对丹参的进一步研究导致了发现 this compound,这是一种新的化合物,以及其他二萜类化合物。这些化合物的结构解析有助于了解药用植物的化学多样性 (Bo et al., 1991).

This compound 化合物的全合成

This compound B 的全合成已经实现,展示了先进的合成技术和实验室生产这些复杂分子的潜力 (Xiao et al., 2014).

Przewalskinic 酸 A 的生物转化

使用来自米曲霉菌株的粗酶将丹参酸 B 生物转化为 przewalskinic 酸 A 的研究证明了酶促生产有价值化合物的潜力 (Liu et al., 2014).

抗丙肝 C 活性

This compound 的合成方法也显示了其在治疗丙型肝炎中的潜在应用,丙型肝炎是一个重大的全球健康问题 (Fischer et al., 2016).

光物理研究

对 przewalskinone-B 的光物理性质及其与 β-环糊精的相互作用的研究提供了其作为药物载体及其药用特性的潜在见解 (Krishnaveni, 2017).

分析方法开发

超高效液相色谱分析丹参中的二萜类化合物,包括 this compound,突出了先进分析方法在研究复杂天然产物中的重要性 (Li et al., 2008).

作用机制

Target of Action

Przewalskin, a novel diterpenoid, has been found to exhibit modest anti-HIV-1 activity . The primary target of this compound is suggested to be the TGF-β1 pathway . This pathway plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

It has been suggested that it may act by enhancing the production of free radicals in cells or by inhibiting an enzyme that protects cells from free radical damage . It has also been found to inhibit apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway .

Biochemical Pathways

This compound affects the TGF-β1 pathway, which is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting this pathway, this compound can ameliorate conditions such as pulmonary fibrosis .

Result of Action

This compound has been found to exhibit modest anti-HIV-1 activity . It also ameliorates conditions such as pulmonary fibrosis by inhibiting apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway .

生化分析

Biochemical Properties

Przewalskin interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-tumor activity , suggesting its interaction with enzymes and proteins involved in cell proliferation and apoptosis. The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

This compound has been shown to have effects on various types of cells. In a study, it was found to ameliorate Bleomycin-induced pulmonary fibrosis by inhibiting apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway . This suggests that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its structure and relative stereochemistry have been elucidated by extensive NMR analysis and a single-crystal X-ray study . A possible biosynthetic pathway for this compound has been proposed . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be explored.

属性

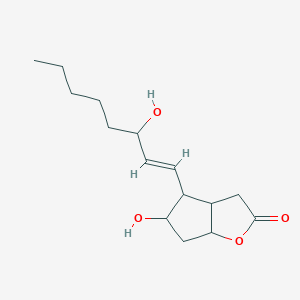

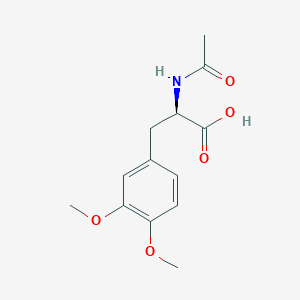

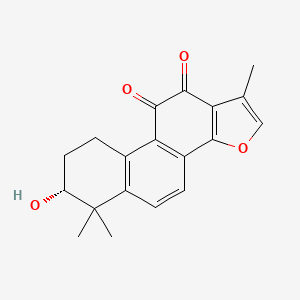

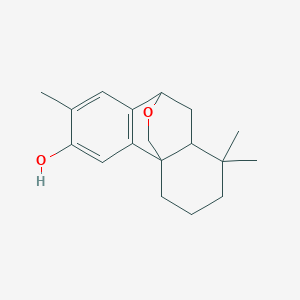

IUPAC Name |

5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXIVZRYHFCBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。